molecular formula C5H8N4S B1313721 6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine CAS No. 639782-44-8

6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine

Cat. No.: B1313721
CAS No.: 639782-44-8
M. Wt: 156.21 g/mol
InChI Key: GLAHJFGEMLNJEJ-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine is a heterocyclic compound that features a unique fusion of triazole and thiazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of Schiff bases derived from 4-amino-2-methyl-5-methylthio-1,2,4-triazole-3-thione with phenacyl bromides . This reaction proceeds under mild conditions and results in the formation of the desired triazolothiazine ring system.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolothiazines, sulfoxides, sulfones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . This inhibition can mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines
  • 6,7-Dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines
  • 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives

Uniqueness

6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine is unique due to its specific ring fusion and the presence of both triazole and thiazine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c6-4-7-8-5-9(4)2-1-3-10-5/h1-3H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAHJFGEMLNJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457868
Record name 6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639782-44-8
Record name 5H-1,2,4-Triazolo[3,4-b][1,3]thiazin-3-amine, 6,7-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=639782-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-amine
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